3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound that features a benzamide core with a methoxy group and a pyrrolidinone moiety
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyrrolidine structures have shown a wide range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 3-(2-oxopyrrolidin-1-yl)aniline.
Coupling Reaction: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amide Bond Formation: The activated carboxylic acid reacts with the amine group of 3-(2-oxopyrrolidin-1-yl)aniline to form the desired benzamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Scientific Research Applications
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be compared with similar compounds such as:
3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound has additional methoxy groups, which may alter its chemical properties and biological activity.
N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-8-2-5-13(11-16)18(22)19-14-6-3-7-15(12-14)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWKPXKLVSCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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